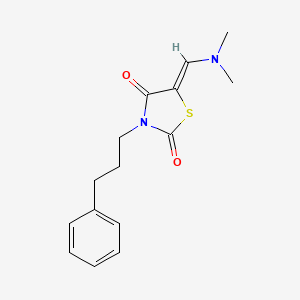
(5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H18N2O2S and its molecular weight is 290.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione, a derivative of thiazolidinedione (TZD), has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This compound belongs to a class known for their diverse pharmacological profiles, including anticancer, antidiabetic, and anti-inflammatory properties.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a thiazolidine ring, which is crucial for its biological activity.
Anticancer Activity
Numerous studies have reported the anticancer properties of thiazolidinedione derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assessment : The methyl thiazolyl tetrazolium (MTT) assay was employed to evaluate the cytotoxic effects of the compound on MCF-7 (breast cancer) and A2058 (melanoma) cells. Results indicated that concentrations ranging from 5 to 100 µM resulted in a dose-dependent decrease in cell viability .
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Topoisomerases : Recent research highlights that certain TZD derivatives inhibit human topoisomerases I and II, enzymes critical for DNA replication and transcription. This inhibition leads to apoptosis in cancer cells .
- Oxidative Stress Induction : The compound may induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS), which can trigger cell death pathways .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against:
- Aldose Reductase : This enzyme is involved in the conversion of glucose to sorbitol, contributing to diabetic complications. Inhibition of aldose reductase can mitigate these complications .
- Lipoxygenase : Studies indicate that thiazolidinedione derivatives can inhibit lipoxygenase enzymes, which play a role in inflammation and cancer progression .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the effect of the compound on MCF-7 cells. After treatment with varying concentrations (5–100 µM), a significant reduction in cell viability was observed, supporting its potential as an anticancer agent .
- Antimycobacterial Activity : Recent investigations into TZD hybrids have revealed promising antimycobacterial activity against Mycobacterium tuberculosis strains, suggesting that modifications to the thiazolidinedione structure could enhance therapeutic efficacy .
Propiedades
IUPAC Name |
(5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-16(2)11-13-14(18)17(15(19)20-13)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNPFFWMDLXLBX-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=O)S1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)N(C(=O)S1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













